Methyl 2-{[(2-chloroanilino)carbonyl]amino}-3,3-dimethylbutanoate
Description
Methyl 2-{[(2-chloroanilino)carbonyl]amino}-3,3-dimethylbutanoate (CAS: 1214800-15-3) is a substituted butanoate ester featuring a 2-chloroaniline-derived urea moiety. Key physical properties include a predicted boiling point of 379.1±42.0°C, density of 1.213±0.06 g/cm³, and pKa of 12.07±0.46, suggesting moderate polarity and basicity . It is commercially available through suppliers such as Matrix Scientific and Ryan Scientific, with applications in pharmaceutical and agrochemical research as a synthetic intermediate .
Properties
IUPAC Name |
methyl 2-[(2-chlorophenyl)carbamoylamino]-3,3-dimethylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3/c1-14(2,3)11(12(18)20-4)17-13(19)16-10-8-6-5-7-9(10)15/h5-8,11H,1-4H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAXLYRIHZSFAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)NC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-{[(2-chloroanilino)carbonyl]amino}-3,3-dimethylbutanoate, a compound with the CAS number 1214800-15-3, has attracted attention in recent research for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a chloroaniline moiety and a dimethylbutanoate group. Its molecular formula is , which contributes to its unique biological properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Cell Cycle Regulation : The compound may affect the cell cycle by inducing apoptosis in cancer cell lines, as evidenced by various cytotoxicity assays.
- Signal Transduction Pathways : Preliminary studies suggest involvement in key signaling pathways that regulate cell growth and differentiation.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. For instance:
- A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The growth inhibitory values (GI50) were reported as follows:
| Cell Line | GI50 (µM) |
|---|---|
| MCF-7 | 5.12 |
| HeLa | 8.75 |
These results indicate that the compound has a promising profile for further development as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown potential antimicrobial activity against various pathogens. Research has indicated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antibacterial therapies.
Case Studies
- Cytotoxicity Assay : A detailed cytotoxicity assay was conducted using MCF-7 and HeLa cells. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.
- In Vivo Studies : Preliminary in vivo studies on animal models have shown that treatment with this compound resulted in reduced tumor sizes compared to control groups, suggesting its potential efficacy as an anticancer drug.
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. The compound is classified as an irritant and should be handled with care during research applications. Ongoing toxicological studies are necessary to evaluate its safety profile comprehensively.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Amino/Urea Group
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate
- Structure: Replaces the 2-chloroanilino carbonyl group with a trifluoroethylamino moiety.
- Synthesis: Derived from methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride via reaction with 2,2,2-trifluoroethyl triflate and diisopropylethylamine in THF .
- Key Differences : The electron-withdrawing trifluoromethyl group enhances hydrophobicity and metabolic stability compared to the chloroaromatic group in the target compound.
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride
- Structure: Contains a methylamino group instead of the urea-linked 2-chloroaniline.
- Synthesis : Prepared via deprotection of a tert-butoxycarbonyl (Boc)-protected intermediate using HCl in dioxane .
Methyl 2-amino-3-methylbutanoate hydrochloride
Variations in the Ester Backbone or Aromatic Systems
Methyl 2-[(2,6-dichloro-4-pyridyl)carbonyl]-3-(methylamino)but-2-enoate
- Structure: Features a dichloropyridyl carbonyl group and a conjugated enoate system.
Methyl 2-(2,3-dimethylanilino)benzoate
Physical and Chemical Properties Comparison
*Estimated based on valine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
